2,6-(Bis-pinocolato)diboranonaphthalene
Description
2,6-(Bis-pinocolato)diboranonaphthalene is a boron-containing aromatic compound featuring a naphthalene backbone substituted with two pinacolato-boron groups at the 2- and 6-positions. This compound belongs to the broader class of diboronates, which are widely utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to their ability to transfer boron groups to organic substrates . The naphthalene core distinguishes it from simpler aryl diboronates (e.g., bis(pinacolato)diboron), providing enhanced π-conjugation and steric effects that influence its reactivity and stability .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30B2O4/c1-19(2)20(3,4)26-23(25-19)17-11-9-16-14-18(12-10-15(16)13-17)24-27-21(5,6)22(7,8)28-24/h9-14H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKWROQJPYYOBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)B4OC(C(O4)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732496 | |
| Record name | 2,2'-(Naphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849543-98-2 | |
| Record name | 2,2'-(Naphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Synthesis Process
| Step | Description | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1. Triamino Substitution | Boron trichloride is slowly added to a hydrocarbon solution of dimethylamine at -20 to 0 °C, then warmed to 5–25 °C for reaction completion | Boron trichloride, dimethylamine, hydrocarbon solvent (varsol) | Controlled temperature, stirring | Formation of tris(dimethylamino)borane intermediate in solution |
| 2. Diamino Substitution | Additional boron trichloride is added to the above intermediate at -20 to 0 °C, then warmed to 5–25 °C | Boron trichloride, tris(dimethylamino)borane solution | Controlled temperature, stirring, filtration through diatomaceous earth | Formation of bis(dimethylamino)chloroborane solution |
| 3. Coupling | Sodium metal is melted and refluxed in hydrocarbon solvent; bis(dimethylamino)chloroborane solution is added dropwise at 85–105 °C | Sodium metal, bis(dimethylamino)chloroborane solution | Reflux, stirring, NMR monitoring | Formation of bis(dimethylamino)diboron hexahydride intermediate |
| 4. Esterification | Tetramethyl ethylene ketone (pinacol) is added to the diboron intermediate at 10–30 °C, then heated to 85–105 °C | Pinacol, diboron hexahydride solution | Heating, stirring, extraction, washing, drying | Final product: bis(pinacolato)diboron isolated as a pure solid |
Process Notes
- The entire sequence is performed in hydrocarbon solvents (varsol), facilitating continuous flow between steps without isolation of intermediates, minimizing loss and simplifying operation.
- Molar ratios and solvent volumes are carefully controlled to optimize yield and purity.
- The process is scalable to near 100 kg batches, demonstrating industrial applicability.
- The method overcomes limitations of prior art using boron tribromide, which is more expensive and less suitable for scale-up.
Key Research Findings and Analytical Data
- The B–B bond length in bis(pinacolato)diboron is precisely measured at 1.711(6) Å, indicating a stable covalent diboron linkage.
- The esterification step with pinacol is critical to stabilize the diboron core and improve product handling, as the pinacolato ligands confer moisture stability and solubility in organic solvents.
- Reaction monitoring by NMR spectroscopy ensures the completeness of substitution, coupling, and esterification steps, providing a robust analytical control method.
- The final product is a colourless solid, readily purified by extraction and washing, with high chemical purity suitable for use in organic synthesis, particularly Suzuki coupling reactions.
Comparative Table of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Scale Suitability | Yield & Purity | Notes |
|---|---|---|---|---|---|
| Tetrakis(dimethylamino)diboron + Pinacol (acidic) | Tetrakis(dimethylamino)diboron, pinacol | Acidic conditions, mild heating | Laboratory scale | High purity, moderate yield | Common lab method, limited scale |
| Dehydrogenation of Pinacolborane | Pinacolborane | Heating, dehydrogenation | Laboratory scale | Moderate yield | Alternative route, less common |
| Boron trichloride + Dimethylamine + Pinacol (Patent CN102617623A) | Boron trichloride, dimethylamine, pinacol | Multi-step substitution, coupling, esterification; -20 to 105 °C | Industrial scale (up to ~100 kg) | High yield, high purity | Cost-effective, scalable, mild conditions |
Chemical Reactions Analysis
Types of Reactions
2,6-(Bis-pinocolato)diboranonaphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: It can be reduced to form boron-hydride species.
Substitution: The pinacolato ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Copper catalysts: For facilitating addition reactions.
Potassium acetate: As a base in coupling reactions.
Organometallic reagents: For various substitution reactions.
Major Products
The major products formed from reactions involving this compound include:
Boronic esters: Formed through oxidation reactions.
Boron-hydride species: Formed through reduction reactions.
Substituted diboron compounds: Formed through substitution reactions.
Scientific Research Applications
Organic Synthesis
Reagent in Cross-Coupling Reactions
2,6-(Bis-pinocolato)diboranonaphthalene is widely utilized as a reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. It serves as a source of boron that can facilitate the coupling of aryl halides with various nucleophiles.
- Example Reaction : The Suzuki-Miyaura coupling reaction is one of the most prominent applications where this compound acts as a boron source to couple aryl halides with aryl or vinyl boronates. This reaction is critical in the synthesis of pharmaceuticals and agrochemicals.
Table 1: Summary of Cross-Coupling Applications
| Reaction Type | Example Substrates | Reference |
|---|---|---|
| Suzuki-Miyaura | Aryl halides + Aryl boronates | |
| Negishi Coupling | Aryl halides + Organozinc reagents | |
| Stille Coupling | Aryl halides + Organotin compounds |
Catalysis
Catalytic Activity in Organic Transformations
The compound demonstrates catalytic properties in various organic transformations. Its ability to stabilize reactive intermediates makes it a valuable catalyst in synthetic chemistry.
- Hydroboration Reactions : It can be used to perform hydroboration of alkenes and alkynes, leading to the formation of organoboranes that can be further functionalized.
- Alkylation Reactions : It facilitates alkylation reactions by acting as a Lewis acid, promoting the formation of C–C bonds in the presence of electrophiles.
Material Science
Role in Polymer Chemistry
In material science, this compound is explored for its potential applications in polymer chemistry.
- Polymerization Initiator : The compound can act as an initiator for radical polymerization processes, allowing for the synthesis of novel polymers with tailored properties.
- Composite Materials : Its incorporation into composite materials enhances mechanical properties and thermal stability due to the presence of boron.
Case Study 1: Application in Drug Development
In a recent study, this compound was employed in the synthesis of biologically active compounds through cross-coupling reactions. The resulting products exhibited promising activity against specific cancer cell lines, indicating its potential role in drug development.
Case Study 2: Development of New Polymers
Research demonstrated that incorporating this compound into polymer matrices significantly improved tensile strength and thermal stability. These findings suggest its utility in creating advanced materials for industrial applications.
Mechanism of Action
The mechanism by which 2,6-(Bis-pinocolato)diboranonaphthalene exerts its effects involves the formation of boron-carbon bonds through borylation reactions. The compound acts as a source of nucleophilic boron species, which can react with various electrophiles to form new bonds. The pinacolato ligands stabilize the boron atoms, allowing for controlled reactivity and selectivity in these reactions .
Comparison with Similar Compounds
Table 1: Key Properties of 2,6-(Bis-pinocolato)diboranonaphthalene and Analogues
Key Findings :
Reactivity in Cross-Coupling: Unlike bis(pinacolato)diboron, which is a staple in Suzuki reactions, this compound’s naphthalene core may enable regioselective aryl transfer due to directional π-orbital alignment. This is analogous to how tris(2,6-dimethoxyphenyl)borane leverages steric effects for selective catalysis .
Electronic Effects: The electron-deficient boron centers in this compound enhance its electrophilicity compared to phenol-based analogs (e.g., 2,6-diisopropylphenol), which exhibit neuropharmacological activity via NMDA receptor interactions .
Steric and Conformational Properties: The naphthalene backbone imposes planar rigidity, contrasting with macrocyclic systems like 2,6-pyridinophane, where conformational flexibility dictates host-guest interactions .
Stability and Handling
- Thermal Stability: The naphthalene core in this compound likely improves thermal resistance compared to aliphatic diboronates, as seen in bis(pinacolato)diboron’s decomposition above 150°C .
Biological Activity
2,6-(Bis-pinocolato)diboranonaphthalene is a boron-containing compound that has gained attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has a unique structure characterized by two pinacolato groups attached to a diborane core. The molecular formula is C18H24B2O4, and its structure can be represented as follows:
This compound is notable for its ability to interact with biological systems through various mechanisms.
The biological activity of this compound is primarily attributed to its interactions with cellular components. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Signaling Pathways Modulation : It can influence signaling pathways related to cell growth and apoptosis.
- Metal Ion Coordination : The presence of boron allows for coordination with metal ions, which can enhance or modify biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that this compound can induce apoptosis in cancer cells. Research involving various cancer cell lines demonstrated cytotoxic effects, suggesting potential as an anticancer agent.
Antimicrobial Properties
Preliminary investigations indicate that this compound may possess antimicrobial properties. It has been tested against several bacterial strains, showing inhibition of growth.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the effects of this compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM. Mechanistic studies suggested that the compound activates caspase pathways leading to apoptosis.
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial efficacy of this compound was assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 50 µg/mL against both pathogens, indicating promising antibacterial properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic methodologies for 2,6-(Bis-pinocolato)diboranonaphthalene, and how do reaction parameters affect yield?
- Methodological Answer :
- Synthesis : Utilize Miyaura borylation, a Pd-catalyzed reaction between naphthalene dihalides and bis(pinacolato)diboron (B₂pin₂). Key parameters include:
- Catalyst : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands (e.g., SPhos) .
- Solvent : THF or DMF for solubility and stability of intermediates .
- Temperature : 80–100°C to balance reactivity and decomposition risks .
- Stoichiometry : Maintain a 1:2 molar ratio of naphthalene dihalide to B₂pin₂ to avoid side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
- Yield Optimization : Monitor reaction progress via TLC and adjust catalyst loading or solvent polarity .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 11B NMR : Confirm boron incorporation (δ ~30 ppm for sp²-hybridized boron) .
- 1H/13C NMR : Assign aromatic protons (naphthalene backbone) and pinacol methyl groups .
- X-ray Crystallography : Resolve steric effects of the pinacolato groups on the naphthalene framework .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Computational Workflow :
Geometry Optimization : Use Gaussian or ORCA to minimize energy states .
Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess electron transfer efficiency .
Transition-State Modeling : Identify steric hindrance from pinacolato groups using Nudged Elastic Band (NEB) methods .
- Validation : Compare DFT-predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .
Q. What experimental designs address contradictions in catalytic activity data under varying conditions?
- Methodological Answer :
- Factorial Design : Systematically vary parameters (temperature, solvent, catalyst) to isolate contributing factors .
| Variable | Low Level | High Level |
|---|---|---|
| Temperature | 60°C | 100°C |
| Solvent | THF | DMF |
| Catalyst Loading | 2 mol% | 5 mol% |
- Statistical Analysis : Apply ANOVA to identify significant interactions and optimize conditions .
- In-Situ Monitoring : Use IR or Raman spectroscopy to track intermediate formation/decomposition .
Q. How does the steric and electronic environment of the naphthalene backbone influence regioselectivity in subsequent reactions?
- Methodological Answer :
- Steric Analysis :
- X-ray Crystallography : Measure bond angles/distances to quantify steric bulk .
- Hammett Constants : Correlate substituent effects with reaction rates (σmeta for 2,6-substitution) .
- Electronic Profiling :
- Cyclic Voltammetry : Determine redox potentials to assess electron-withdrawing/donating effects .
- NBO Analysis : Calculate charge distribution at boron centers using DFT .
Data Contradiction and Validation
Q. How to reconcile discrepancies between theoretical predictions and experimental yields in Suzuki-Miyaura couplings?
- Methodological Answer :
- Error Source Identification :
- Impurity Profiling : Use LC-MS to detect side products (e.g., deborylation or homocoupling) .
- Catalyst Deactivation : Perform mercury drop tests to confirm heterogeneous vs. homogeneous pathways .
- Model Refinement : Incorporate solvent effects (PCM models) and dispersion corrections in DFT calculations .
Theoretical Frameworks
Q. Which conceptual frameworks guide mechanistic studies of boron-mediated coupling reactions?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
